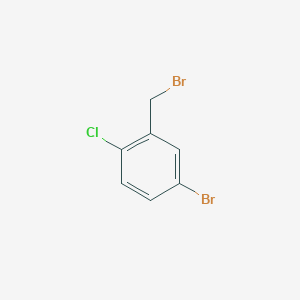

4-Bromo-2-(bromomethyl)-1-chlorobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-(bromomethyl)-1-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARDKFQCEKGHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468584 | |

| Record name | 4-BROMO-2-(BROMOMETHYL)-1-CHLOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149965-41-3 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149965-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-2-(BROMOMETHYL)-1-CHLOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(bromomethyl)-1-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategically Functionalized Aromatic Building Block

4-Bromo-2-(bromomethyl)-1-chlorobenzene, registered under CAS number 149965-41-3, is a trifunctional aromatic compound of significant interest in modern organic synthesis. Its strategic importance stems from the differential reactivity of its halogen substituents: a highly activated benzylic bromide, a moderately reactive aryl bromide, and a less reactive aryl chloride. This reactivity gradient allows for selective, stepwise functionalization, positioning the molecule as a versatile scaffold for constructing complex molecular architectures. Primarily utilized as a key intermediate, it plays a crucial role in the synthesis of high-value compounds, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and notable applications, offering field-proven insights for professionals in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

Core Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 149965-41-3 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Bromo-2-chlorobenzyl bromide, Benzene, 4-bromo-2-(bromomethyl)-1-chloro- | [1][2] |

| Molecular Formula | C₇H₅Br₂Cl | [2] |

| Molecular Weight | 284.38 g/mol | [2] |

| Appearance | White to off-white solid/powder or crystals | [1][3] |

| Boiling Point | 286.5 ± 25.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.9 ± 0.1 g/cm³ (Predicted) | [1] |

| InChI Key | LARDKFQCEKGHTB-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1Br)CBr)Cl | [2] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct regions.

-

Aromatic Region (approx. 7.0-7.6 ppm): Three protons on the benzene ring will appear in this region, likely as a complex multiplet or as distinct doublet and doublet of doublets, reflecting their coupling relationships.

-

Benzylic Region (approx. 4.5-4.7 ppm): A characteristic singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group is expected. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.[3][4]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven unique carbon signals.

-

Aromatic Carbons: Six signals are expected for the carbons of the benzene ring. The carbons directly attached to the halogen atoms (C-Br and C-Cl) will show characteristic shifts influenced by the "heavy atom effect" of bromine, which can cause an upfield shift for the ipso-carbon compared to what electronegativity alone would suggest.

-

Benzylic Carbon: One signal for the benzylic carbon (-CH₂Br) is anticipated in the range of 30-35 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with characteristic relative intensities. The most abundant fragmentation pathway is typically the loss of the benzylic bromine atom to form a stable benzyl cation.[3][5]

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-C stretching (in-ring): ~1600-1450 cm⁻¹

-

C-H out-of-plane bending: ~900-675 cm⁻¹, indicative of the substitution pattern.

-

C-Br and C-Cl stretching: Lower frequency region, typically below 800 cm⁻¹.[3]

-

Synthesis of this compound

The most common and logical synthesis of this compound is a two-step process starting from the commercially available 4-chloro-2-methylaniline. The workflow involves a Sandmeyer reaction to introduce the aryl bromide, followed by a selective radical bromination of the benzylic methyl group.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly susceptible to nucleophilic attack via both Sₙ1 and Sₙ2 mechanisms. The choice of mechanism is influenced by the nucleophile, solvent, and temperature. This reactivity is the most common application of the compound.

-

Sₙ2 Mechanism: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile). This pathway allows for the direct displacement of the bromide to form new C-N, C-O, and C-S bonds.

-

Sₙ1 Mechanism: Can occur with weaker nucleophiles in polar protic solvents (e.g., ethanol, water) due to the resonance stabilization of the resulting benzylic carbocation.

Protocol 3: General Procedure for N-Alkylation (Sₙ2)

-

Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile, add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq.).

-

Reaction: Add the desired primary or secondary amine (1.2 eq.) to the suspension.

-

Heating and Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours (typically 12-24 h). Monitor the reaction's progress by TLC.

-

Isolation: Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling at the Aryl Position

The aryl bromide can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions require specific palladium catalysts and conditions that are typically harsher than those for benzylic substitution, allowing for selective functionalization.

Protocol 4: Selective Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol demonstrates the selective coupling at the C(sp²)-Br bond, leaving the benzylic bromide and aryl chloride intact. The choice of a palladium acetate/phosphine ligand system with a carbonate base is a well-validated system for this type of transformation.

-

Inert Atmosphere: To a dry Schlenk tube under an argon or nitrogen atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), palladium(II) acetate (Pd(OAc)₂) (0.002 eq.), a phosphine ligand such as tricyclohexylphosphine (PCy₃) (0.004 eq.), and cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Solvent Addition: Add a mixture of toluene and water (e.g., 10:1 ratio) to the tube.

-

Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 2-4 hours.

-

Monitoring and Work-up: Monitor the reaction by GC-MS or TLC. After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography.

Applications in Drug Development

This building block is particularly valuable in synthesizing scaffolds relevant to pharmaceuticals.

Intermediate for Dapagliflozin Synthesis

While not a direct precursor, this compound is structurally related to key intermediates in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for treating type 2 diabetes. The core structure is used to build the C-aryl glucoside portion of the final drug molecule. For instance, the related compound 5-bromo-2-chlorobenzoic acid is used to generate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate for Dapagliflozin. [2][6][7][8]

Precursor for Carbazole Synthesis

Carbazoles are a class of nitrogen-containing heterocycles found in many biologically active natural products and pharmaceuticals. This compound is an excellent starting material for synthesizing substituted carbazoles via a two-step sequence involving N-alkylation followed by an intramolecular cyclization.

Protocol 5: Synthesis of a Substituted Carbazole

-

N-Alkylation: React this compound with an appropriate aminobiphenyl derivative (e.g., 2-amino-2'-nitrobiphenyl) under basic conditions (e.g., DIPEA in DMF) as described in Protocol 3. This attaches the benzyl moiety to the amino group.

-

Cadogan Cyclization: The resulting intermediate (a 2-nitrobiaryl derivative) is then subjected to reductive cyclization. This is typically achieved by heating the intermediate in the presence of a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), in a high-boiling solvent (e.g., o-dichlorobenzene). The phosphorus reagent deoxygenates the nitro group, generating a transient nitrene species which then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the carbazole core.

-

Purification: After cooling, the product is purified by column chromatography to yield the desired substituted carbazole.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: This compound is classified as causing severe skin burns and eye damage (GHS Hazard H314). [2]It is corrosive and should be treated as a lachrymator.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Ensure adequate ventilation. All glassware should be dry, as the benzylic bromide is sensitive to moisture and can hydrolyze.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under refrigeration (2-8 °C) to ensure long-term stability. Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists a powerful tool for building molecular complexity. Its well-defined reactivity hierarchy—a labile benzylic bromide for nucleophilic substitutions and a less reactive aryl bromide for cross-coupling reactions—enables a programmed and selective approach to functionalization. This versatility has made it a valuable precursor in the synthesis of important pharmaceutical scaffolds, including carbazoles and intermediates for SGLT2 inhibitors. While a lack of publicly available, experimentally verified spectroscopic data necessitates careful characterization by the end-user, the synthetic protocols and reactivity principles outlined in this guide provide a solid, field-proven foundation for its successful application in research and drug development.

References

- Benchchem. (2025). An In-depth Technical Guide to 2-Bromo-5-chlorobenzyl bromide.

- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Justia Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. Retrieved from [Link]

-

ResearchGate. (n.d.). Cadogan cyclization as a key step for the synthesis of dodecacyclic‐fused scaffold. Retrieved from [Link]

-

ACS Omega. (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction. American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). CID 87808468. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound 149965-41-3 [mingyuanchemical.com]

- 2. This compound | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-BROMO-1-BROMOMETHYL-2-CHLORO-BENZENE | 89720-77-4 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum [chemicalbook.com]

Physical and chemical properties of 4-Bromo-2-(bromomethyl)-1-chlorobenzene

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-chlorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tri-functionalized aromatic compound of significant interest in synthetic organic chemistry. Its value as a building block, particularly in the realm of medicinal chemistry, is derived from the distinct reactivity of its halogenated substituents. The presence of a highly reactive benzylic bromide, a less reactive aryl bromide, and an aryl chloride on the same benzene scaffold allows for a controlled, stepwise functionalization. This enables the construction of complex molecular architectures, including various heterocyclic systems that are prevalent in biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, characteristic spectral data, and key applications of this versatile intermediate.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-bromo-2-chlorobenzyl bromide | [1] |

| CAS Number | 149965-41-3 | [2] |

| Molecular Formula | C₇H₅Br₂Cl | [2] |

| Molecular Weight | 284.37 g/mol | [2] |

| Appearance | White solid | [1] |

| Boiling Point | 286.5 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-bromine bonds.

-

Benzylic Bromide: The bromine atom of the bromomethyl group (-CH₂Br) is exceptionally reactive towards nucleophilic substitution. This heightened reactivity is due to the benzylic position of the carbon atom. Nucleophilic substitution can proceed via either an Sₙ1 or Sₙ2 mechanism. In an Sₙ1 pathway, the departure of the bromide ion results in a benzylic carbocation that is stabilized by resonance with the adjacent aromatic ring. In an Sₙ2 pathway, the transition state is similarly stabilized by the π-system of the benzene ring.[3][4]

-

Aryl Halides: In contrast, the bromine and chlorine atoms directly attached to the aromatic ring are significantly less reactive towards nucleophilic substitution under standard conditions. The lone pairs on the halogens participate in resonance with the ring, giving the C-Br and C-Cl bonds some double bond character. Furthermore, the sp²-hybridized carbon of the benzene ring is more electronegative than an sp³-hybridized carbon, making the bond stronger and less prone to nucleophilic attack. These aryl halides are, however, amenable to transformation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings.

This dichotomy in reactivity allows for selective functionalization at the benzylic position while leaving the aryl halides available for subsequent chemical modifications.

Caption: Logical workflow of selective functionalization.

Synthesis Pathway

A common and logical synthetic route to this compound involves a two-step process starting from 4-chloro-2-methylaniline.[5]

-

Sandmeyer Reaction: The first step is the conversion of the amino group of 4-chloro-2-methylaniline into a bromine atom. This is typically achieved through a Sandmeyer reaction, where the aniline is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst to introduce the bromine atom onto the aromatic ring, yielding 2-bromo-5-chlorotoluene.

-

Radical Bromination: The second step involves the bromination of the benzylic methyl group of 2-bromo-5-chlorotoluene. This is a free radical substitution reaction, commonly carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation. The reaction selectively brominates the benzylic position due to the stability of the resulting benzylic radical.

Caption: Two-step synthesis workflow.

Spectroscopic Characterization (Predicted)

¹H NMR

The proton NMR spectrum is expected to show two distinct regions:

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in this region. Due to their different electronic environments, they will likely appear as a complex set of multiplets, or as distinct doublets and doublets of doublets, depending on the coupling constants.

-

Benzylic Region (δ 4.5-5.0 ppm): The two protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet in this downfield region. The electronegative bromine atom and the deshielding effect of the aromatic ring cause this significant downfield shift.

¹³C NMR

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (δ 120-140 ppm): Six signals are expected in this range. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the aryl bromine atom (C-Br) will be influenced by the electronegativity and the "heavy atom effect" of the halogens. The heavy atom effect of bromine can cause an upfield shift (to a lower ppm value) for the directly attached carbon compared to what would be expected based on electronegativity alone.[6]

-

Benzylic Carbon (δ 30-35 ppm): The carbon of the -CH₂Br group is expected to appear in this region, shifted downfield due to the attached bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1450 | Aromatic C=C Ring Stretch |

| 1250-1200 | C-H in-plane bending |

| 1100-1000 | C-Cl Stretch |

| 850-750 | C-H Out-of-plane Bending |

| 600-500 | C-Br Stretch |

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of molecular ion peaks (M, M+2, M+4, M+6). The most abundant fragment ion is likely to be formed by the loss of the benzylic bromine atom, which is the most labile group.[7][8][9]

Applications in Drug Development

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of pharmaceutically relevant scaffolds.

Synthesis of Isoindolinone Derivatives

Isoindolinones are a class of heterocyclic compounds found in various biologically active molecules and are of interest in drug discovery. This compound can be used in a one-pot reaction with primary amines to synthesize N-substituted 5-chloro-isoindolinones.[10] The reaction proceeds through an initial nucleophilic substitution at the highly reactive benzylic bromide by the primary amine, followed by an intramolecular cyclization to form the isoindolinone ring.[10]

Synthesis of Carbazole Derivatives

The carbazole nucleus is a privileged scaffold present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and antiviral properties.[5] this compound serves as a precursor for constructing substituted carbazoles. A typical synthetic route involves a nucleophilic substitution reaction, for instance with an aminobiphenyl derivative, followed by a cyclization reaction (e.g., Cadogan cyclization) to form the carbazole core.[5]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[11] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, must be worn.[11] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

Conclusion

This compound is a strategically important synthetic intermediate. Its key feature is the differential reactivity of its benzylic and aryl C-Br bonds, which allows for selective and sequential chemical transformations. This property makes it a powerful tool for the synthesis of complex molecules, particularly heterocyclic structures like isoindolinones and carbazoles, which are significant in the field of drug discovery. This guide provides essential information for researchers and scientists to understand and effectively utilize this versatile chemical building block.

References

-

He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Available from: [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Chemical Synthesis. (n.d.). This compound 149965-41-3. Available from: [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available from: [Link]

-

Royal Society of Chemistry. (2021, July 1). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Available from: [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link]

-

Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Available from: [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]

-

Institute of Organic Chemistry. (n.d.). Synthesis of Bioactive Molecules. Available from: [Link]

-

Thermo Fisher Scientific. (2025, September 7). 3-Chlorobenzyl bromide Safety Data Sheet. Available from: [Link]

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

SpectraBase. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene 1H NMR Spectrum. Available from: [Link]

-

PubChem. (n.d.). 1-Bromo-2-chlorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

YouTube. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl. Available from: [Link]

-

YouTube. (2018, August 14). mass spectrometry examples 2. Available from: [Link]

-

Chemistry LibreTexts. (2019, July 24). Br and Cl. Available from: [Link]

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Available from: [Link]

Sources

- 1. This compound 149965-41-3 [mingyuanchemical.com]

- 2. This compound | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biosynth.com [biosynth.com]

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-chlorobenzene: Synthesis, Structure, and Reactivity for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-(bromomethyl)-1-chlorobenzene, a key trifunctional building block for organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, a validated synthesis protocol, its unique reactivity profile, and its applications in the synthesis of complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its synonym 5-Bromo-2-chlorobenzyl bromide, is a halogenated aromatic hydrocarbon with the CAS Number 149965-41-3.[1] Its structure features a benzene ring substituted with a chlorine atom, a bromine atom, and a bromomethyl group. This distinct arrangement of functional groups, particularly the two different types of carbon-bromine bonds, makes it a highly versatile intermediate in synthetic chemistry.[2]

The presence of both a reactive benzylic bromide and a less reactive aryl bromide allows for selective, stepwise functionalization. This differential reactivity is a cornerstone of its utility, enabling chemists to introduce the 5-bromo-2-chlorobenzyl moiety into a target molecule while preserving the aryl halide for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-2-chlorobenzyl bromide | [1] |

| CAS Number | 149965-41-3 | [1] |

| Molecular Formula | C₇H₅Br₂Cl | [1] |

| Molecular Weight | 284.37 g/mol | [1] |

| Appearance | White solid | [3] |

| Boiling Point | 286.5 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| InChI Key | LARDKFQCEKGHTB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)CBr)Cl | [1] |

Synthesis Protocol: A Validated Approach

The most direct and common method for synthesizing this compound is through the free-radical bromination of its toluene precursor, 4-Bromo-1-chloro-2-methylbenzene. This reaction selectively targets the benzylic protons of the methyl group, leaving the aryl halides untouched.[2][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis relies on the selective reactivity of the benzylic position under free-radical conditions.

Materials:

-

4-Bromo-1-chloro-2-methylbenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-1-chloro-2-methylbenzene (1.0 eq) and AIBN (0.05 eq) in anhydrous carbon tetrachloride.

-

Causality: Anhydrous conditions are crucial to prevent hydrolysis of NBS. AIBN is a thermal initiator that generates radicals upon heating, kickstarting the chain reaction.[4]

-

-

Initiation: Heat the mixture to a gentle reflux (approximately 77°C).

-

Bromination: Add N-Bromosuccinimide (1.1 eq) to the refluxing solution in small portions over 30-60 minutes.

-

Causality: Portion-wise addition of NBS maintains a low concentration of bromine in the reaction mixture, which favors the desired benzylic bromination over electrophilic aromatic substitution.[4]

-

-

Monitoring: Allow the reaction to stir at reflux for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid succinimide.

-

Washing: Transfer the filtrate to a separatory funnel and wash with an equal volume of saturated sodium thiosulfate solution to quench any remaining bromine. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude white solid by recrystallization from a minimal amount of hot hexanes to afford pure this compound.

Structural Elucidation and Spectroscopic Data

Confirming the structure of the starting material and the final product is paramount. Below are the key spectroscopic data for the precursor and the expected data for the final product.

Precursor: 4-Bromo-1-chloro-2-methylbenzene

-

¹H NMR (CDCl₃): The spectrum will show a singlet for the methyl protons (CH₃) at approximately δ 2.3 ppm. The aromatic region will display three protons with splitting patterns corresponding to their positions on the substituted ring.[5]

-

¹³C NMR (CDCl₃): The spectrum will exhibit a signal for the methyl carbon around δ 20 ppm and six distinct signals in the aromatic region (approx. δ 120-140 ppm). The carbon attached to the bromine atom (ipso-carbon) often shows an upfield shift due to the "heavy atom effect".[5][6]

Product: this compound (Predicted)

-

¹H NMR: The most characteristic signal will be a singlet for the benzylic methylene protons (CH₂Br), expected to appear significantly downfield from the starting material's methyl group, typically in the range of δ 4.4-4.7 ppm.[2] The three aromatic protons will remain, with slight shifts due to the new substituent.

-

¹³C NMR: The benzylic carbon (CH₂Br) signal is expected to appear in the range of δ 30-35 ppm. The six aromatic carbon signals will be present with minor shifts compared to the precursor.

-

Mass Spectrometry: The mass spectrum will display a molecular ion peak cluster with a characteristic isotopic pattern resulting from the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).

The Principle of Differential Reactivity

The synthetic utility of this compound is rooted in the significant difference in reactivity between its two C-Br bonds.

Reactivity Hierarchy Diagram

Caption: Differential reactivity of the halide groups in the title molecule.

Mechanistic Insights

-

Benzylic Bromide: The C-Br bond at the benzylic position is highly susceptible to nucleophilic substitution. This is because the reaction can proceed through either a low-energy Sₙ2 transition state or a resonance-stabilized benzylic carbocation intermediate in an Sₙ1 pathway. Primary benzylic halides like this one can react via both mechanisms, with the specific pathway being dependent on the nucleophile, solvent, and temperature.[7][8] Strong nucleophiles favor the Sₙ2 pathway, while conditions that promote carbocation formation (polar protic solvents, weaker nucleophiles) favor the Sₙ1 mechanism.[9]

-

Aryl Halides: In contrast, the bromine and chlorine atoms directly attached to the aromatic ring are generally unreactive towards nucleophilic substitution under standard Sₙ1/Sₙ2 conditions. This is due to the increased strength of the sp² C-X bond and the electronic repulsion of the π-system towards incoming nucleophiles. These aryl halides are, however, excellent substrates for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which require specific catalytic systems to proceed.

This reactivity difference allows for the selective displacement of the benzylic bromide by a wide range of nucleophiles (alcohols, amines, thiols, etc.), providing a robust method for introducing the 5-bromo-2-chlorobenzyl scaffold into more complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and reactivity profile of this compound makes it a valuable starting material for the synthesis of various biologically active compounds. The introduction of bromine into a potential drug molecule can enhance therapeutic activity and favorably affect its metabolic profile.[10][11]

-

Synthesis of α-Glucosidase Inhibitors: Isatin derivatives containing a bromo-substituent and N-benzyl groups with ortho-halogens have shown promise as potent α-glucosidase inhibitors, which are a class of oral anti-diabetic drugs.[11]

-

Precursor for Dapagliflozin: The related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.[12]

-

Antibacterial Agents: Bromo- and chloro-substituted benzyl groups are found in various compounds with significant antibacterial activity. For instance, 5-bromoindole-2-carboxamides featuring a 4-chlorobenzyl group have demonstrated high potency against pathogenic Gram-negative bacteria.[13]

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Based on data for analogous compounds, it is expected to be a corrosive substance that can cause severe skin burns and eye damage. It is also likely to be a lachrymator (tear-inducing).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if irritation persists or if ingested.

Conclusion

This compound is a strategically important synthetic building block whose value lies in the differential reactivity of its halogen substituents. The highly reactive benzylic bromide allows for facile introduction of the 5-bromo-2-chlorobenzyl moiety via nucleophilic substitution, while the less reactive aryl halides are retained for subsequent, more complex transformations. This predictable reactivity, coupled with a straightforward synthesis, makes it a powerful tool for medicinal chemists and researchers in the design and development of novel therapeutic agents. This guide provides the foundational knowledge required for the effective and safe utilization of this versatile compound in a research setting.

References

- Wu, H., & Hynes, J., Jr. (2010). Org. Lett., 12, 1192.

-

Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″- terindolin]-2′-one. (2023). AIP Publishing. Available at: [Link]

-

Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one. (2023). AIP Publishing. Available at: [Link]

-

Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). Glasp. Available at: [Link]

-

Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Available at: [Link]

-

Hunt, I. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available at: [Link]

-

Chemistry Stack Exchange. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. Available at: [Link]

-

ResearchGate. (2001). Concurrent SN1 and SN2 reactions in the benzylation of pyridines. Available at: [Link]

-

ResearchGate. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Available at: [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Chad's Prep. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. Available at: [Link]

-

Chegg. (2020). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Available at: [Link]

-

Chad's Prep. (2020). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Pearson. (n.d.). Draw the structure for each of the following: e. 4-bromo-1-chloro-2-methylbenzene. Available at: [Link]

Sources

- 1. This compound | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound 149965-41-3 [mingyuanchemical.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. glasp.co [glasp.co]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

4-Bromo-2-(bromomethyl)-1-chlorobenzene safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-(bromomethyl)-1-chlorobenzene

Introduction: Understanding the Molecule

This compound (CAS No. 149965-41-3) is a halogenated aromatic hydrocarbon with significant utility as a building block in synthetic organic chemistry.[1] Its structure is characterized by a benzene ring substituted with a chlorine atom, a bromine atom, and a bromomethyl (-CH2Br) group. The key to its synthetic value lies in the differential reactivity of its two carbon-bromine bonds: the benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is relatively inert under the same conditions, allowing for selective, stepwise functionalization.[1][2] This property makes it a valuable intermediate in the synthesis of complex molecules, particularly for researchers in drug discovery and materials science.[1] However, the very features that make it synthetically useful also impart significant health hazards, necessitating a thorough understanding of its safety profile and strict adherence to handling protocols.

This guide provides a comprehensive overview of the safety and handling requirements for this compound, grounded in established safety principles and data. It is intended for researchers, chemists, and laboratory professionals who handle this compound.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of a chemical's properties is the foundation of its safe use. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 149965-41-3 | [3][4][5] |

| Molecular Formula | C₇H₅Br₂Cl | [3][5] |

| Molecular Weight | 284.37 g/mol | [3] |

| Appearance | White to off-white solid | [1][6] |

| Boiling Point | 286.5 ± 25.0 °C at 760 mmHg | [6] |

| Density | 1.9 ± 0.1 g/cm³ | [6][7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4][8] |

Section 2: Hazard Identification and Toxicological Profile

The primary and most critical hazard associated with this compound is its corrosivity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning based on available data.

GHS Classification:

-

Hazard Class: Skin Corrosion/Irritation, Category 1B[3][9][10]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage[3][7][10][11]

This classification indicates that the compound is not merely an irritant but can cause irreversible damage to skin and eyes upon contact. The benzylic bromide moiety, common in lachrymators and corrosive agents, is the likely source of this high reactivity with biological tissues. Exposure can occur through several routes:

-

Dermal Contact: Direct contact with the solid or solutions can cause immediate and severe chemical burns.[3][11]

-

Eye Contact: Contact is extremely dangerous and can lead to serious, permanent eye damage.[9][12]

-

Inhalation: While it is a solid, dust or vapors (if heated) can be destructive to the mucous membranes and upper respiratory tract.[13][14]

-

Ingestion: Ingestion would likely cause severe burns to the mouth, throat, and stomach.[12]

Due to its hazardous nature, strict adherence to the precautionary statements associated with its GHS classification is mandatory.[7]

Section 3: Risk Assessment and Mitigation: The Hierarchy of Controls

Effective risk management involves implementing controls in a specific order of preference, known as the hierarchy of controls. This framework prioritizes eliminating hazards at the source over relying solely on personal protective equipment (PPE).

Caption: Hierarchy of Controls for Safe Handling.

-

Elimination/Substitution: For a specific synthetic target, eliminating the use of this reagent may not be feasible. Substitution with a less hazardous compound should always be the first consideration during experimental design.

-

Engineering Controls: The use of a certified chemical fume hood is mandatory for all manipulations of this compound.[15] This contains vapors and dust, protecting the user from inhalation and minimizing contamination of the laboratory environment. The work area should have a safety shower and eyewash station in close proximity.[9][16]

-

Administrative Controls:

-

Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound.

-

Ensure all personnel are trained on the specific hazards and handling procedures.[17]

-

Work in a designated area clearly marked with hazard warnings.

-

Never work alone.

-

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering controls.[18]

-

Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile rubber is a common choice, but one should always consult the manufacturer's compatibility chart.[12][17] Gloves should be removed and disposed of correctly to avoid skin contamination.[17]

-

Eye and Face Protection: Chemical splash goggles are required.[15] Due to the severe corrosive hazard, a face shield must be worn in addition to goggles to protect the entire face.[15][18]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[12][15]

-

Section 4: Standard Operating Protocol for Handling and Storage

Adherence to a strict, step-by-step protocol is critical for safety.

Experimental Protocol: Weighing and Transfer

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE (lab coat, chemical splash goggles, face shield, and appropriate gloves).[14]

-

Staging: Place all necessary equipment (spatula, weigh boat, container for the compound, solvent, waste container) inside the fume hood before introducing the chemical.

-

Transfer: Carefully open the reagent bottle inside the fume hood. Use a clean spatula to transfer the required amount of the white solid to a tared weigh boat. Keep the bottle opening pointed away from your breathing zone.

-

Closure: Immediately and tightly close the main reagent bottle.[13][19]

-

Dissolution/Use: Transfer the weighed solid to its destination vessel (e.g., a reaction flask containing solvent). If any material is spilled within the hood, decontaminate the area immediately as per the spill protocol (Section 5).

-

Post-Handling: After the task is complete, decontaminate the spatula and weigh boat or dispose of them as hazardous waste. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[15]

Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Container: Store in the original, tightly closed container.[15][19] Containers that have been opened must be carefully resealed.[19]

-

Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[6][15][17] Recommended storage is under refrigeration (2-8°C).[4][8] The compound is listed as moisture and light sensitive.[13][15][19]

-

Incompatibilities: Store separately from strong oxidizing agents, bases, and other incompatible materials.[13]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

This workflow applies to small, manageable spills within a laboratory setting. For large spills, evacuate the area and contact emergency services.

Caption: Laboratory Spill Response Workflow.

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[14][18]

-

Containment: Cover the spill with a dry, inert absorbent material like sand, dry lime, or vermiculite.[15][18] DO NOT USE WATER , as the compound may react or be spread by it.[18]

-

Collection: Once absorbed, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[15][17]

-

Decontamination: Clean the spill area thoroughly.

First-Aid Measures

Immediate action is critical.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][12] Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][15] Seek immediate medical attention.[12]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[12] Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[19] Seek immediate medical attention.[12]

Section 6: Waste Management and Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

Caption: Waste Disposal Decision Workflow.

-

Segregation: Do not mix this waste with other waste streams. Keep halogenated waste separate from non-halogenated waste.

-

Containerization: All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[14][18]

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[20] Do not dispose of down the drain or in regular trash.[14] Neutralization of bromine-containing waste with reducing agents like sodium thiosulfate may be a viable pre-treatment for aqueous waste streams, but this should only be done by trained personnel following a validated procedure.[21][22]

References

-

BENZYL BROMIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]

-

Material Safety Data Sheet - Benzyl bromide, 98% . Cole-Parmer. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry . PubMed, National Center for Biotechnology Information. [Link]

-

What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

- Method for the bromination of aromatic compound.

-

Chemical label for this compound . chemicallabels.com. [Link]

-

CID 87808468 | C14H10Br4Cl2 . PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - 3-Chlorobenzyl bromide . Thermo Fisher Scientific. [Link]

-

Removal of Bromine from Polymer Blends... . MDPI. [Link]

-

Bromine water - disposal . Chemtalk. [Link]

-

GHS Hazard Classes Summary . University of New South Wales. [Link]

-

Aromatic halogenation (video) . Khan Academy. [Link]

-

Mechano-Induced Synthesis of Polyethylene Glycols... . MDPI. [Link]

-

Electrophilic Aromatic Substitution (EAS Reactions) . YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. anaxlab.com [anaxlab.com]

- 6. This compound 149965-41-3 [mingyuanchemical.com]

- 7. echemi.com [echemi.com]

- 8. 149965-41-3|this compound|BLD Pharm [bldpharm.com]

- 9. biosynth.com [biosynth.com]

- 10. echemi.com [echemi.com]

- 11. chemical-label.com [chemical-label.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. nj.gov [nj.gov]

- 19. westliberty.edu [westliberty.edu]

- 20. echemi.com [echemi.com]

- 21. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 22. chemtalk.com.au [chemtalk.com.au]

Navigating the Hazard Landscape: A Technical Guide to the GHS Classification of 5-Bromo-2-chlorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Globally Harmonized System (GHS)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is a United Nations initiative to standardize the classification and communication of chemical hazards worldwide.[1] For laboratory professionals, a thorough understanding of GHS is not merely a regulatory formality but a cornerstone of safe scientific practice. It provides a logical and consistent framework to identify potential hazards, implement appropriate controls, and respond effectively in case of an emergency. The system's core components—pictograms, signal words, and hazard and precautionary statements—are designed to convey critical safety information concisely and universally.

GHS Classification of 5-Bromo-2-chlorobenzyl bromide: An Evidence-Based Inference

Due to the absence of a specific Safety Data Sheet for 5-Bromo-2-chlorobenzyl bromide, this guide presents the GHS classification for its structural isomer, 1-Bromo-2-(bromomethyl)-4-chloro-benzene (also known as 2-Bromo-5-chlorobenzyl bromide) . The similar arrangement of a brominated and chlorinated benzene ring with a bromomethyl group strongly suggests a comparable hazard profile.

A Safety Data Sheet for 2-Bromo-5-chlorobenzyl bromide classifies the substance as follows:

This classification indicates that the substance is corrosive and can cause severe, irreversible damage upon contact with skin and eyes.

GHS Label Elements

The GHS label for a substance with this classification would include the following key elements:

| Element | Description |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[2][3] |

| H318: Causes serious eye damage.[2] |

Deconstructing the Hazards: A Mechanistic Perspective

The high reactivity of the benzylic bromide is the primary driver of the corrosive nature of 5-Bromo-2-chlorobenzyl bromide. The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic attack by biological macromolecules, such as proteins and lipids, found in the skin and eyes. This covalent modification disrupts the normal cellular architecture and function, leading to rapid tissue damage. The presence of both bromine and chlorine on the benzene ring can further influence the electrophilicity of the benzylic carbon, potentially enhancing its reactivity.

The immediate and severe response upon contact is a hallmark of corrosive substances. The destruction of tissue is not a temporary irritation but a permanent structural alteration. In the eyes, this can lead to corneal opacification and permanent vision loss.

Self-Validating Safety Protocols: An Experimental Workflow for Handling 5-Bromo-2-chlorobenzyl bromide

Given the inferred corrosive nature of this compound, a multi-layered approach to safety is imperative. The following protocols are designed to be self-validating, meaning that adherence to them inherently minimizes the risk of exposure.

Personal Protective Equipment (PPE)

A standard laboratory coat is insufficient. A chemical-resistant apron or suit is mandatory.[2]

-

Hand Protection: Wear compatible chemical-resistant gloves . Given the reactive nature of benzyl bromides, double-gloving is a prudent measure.[2]

-

Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are essential to protect against splashes.[2]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[2]

Engineering Controls and a Safe Workspace

The primary engineering control is a properly functioning chemical fume hood .[2] An eyewash station and safety shower must be immediately accessible and tested regularly.[2] The workspace should be kept clear of clutter to minimize the risk of spills and to facilitate a swift response in an emergency.

Experimental Workflow Diagram

Caption: Experimental workflow for safely handling corrosive chemicals.

Emergency Procedures: A Pre-planned Response

In the event of an exposure, immediate and decisive action is critical to mitigate damage.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Conclusion: A Commitment to Safety

References

- NIST Chemistry WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Institute of Standards and Technology.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet: m-Chlorobenzyl bromide.

- Fluorochem. (2020, December 5). Safety Data Sheet: 2-Bromo-1-bromomethyl-5-chlorobenzene.

- XiXisys. (n.d.). Safety Data Sheet: 1-(bromomethyl)-2-chlorobenzene.

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link].

- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Benzyl bromide.

- Echemi. (2019, July 15). Safety Data Sheet: 2-Bromo-1-bromomethyl-5-chlorobenzene.

- Fisher Scientific. (2021, December 25). Safety Data Sheet: 2-Chlorobenzyl bromide.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-benzoyl chloride.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Bromo-2-chlorobenzoic Acid.

- ChemicalBook. (2025, December 22). 5-Bromo-2-chlorobenzoic acid.

- Fisher Scientific. (2025, December 21). Safety Data Sheet: 3-Chlorobenzyl bromide.

- Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Bromo-5-fluorobenzyl bromide.

- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

- S D Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: 5-BROMO-2-CHLOROBENZOIC ACID.

Sources

An In-depth Technical Guide on the Differential Reactivity of Benzylic vs. Aryl Halides

Abstract: The distinction in chemical behavior between benzylic and aryl halides is a cornerstone of modern organic synthesis, profoundly influencing reaction design in pharmaceutical and materials science. While both substrates feature a halogen atom connected to an aromatic system, their reactivity profiles diverge dramatically. This guide provides a comprehensive analysis of the structural and electronic factors governing this differential reactivity. We will explore their behavior in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, offering mechanistic insights and practical, field-proven protocols to empower researchers in navigating these critical transformations.

Foundational Principles: The Structural Dichotomy

The fundamental difference between benzylic and aryl halides lies in the hybridization of the carbon atom bonded to the halogen (C-X).

-

Benzylic Halides: The halogen is attached to an sp³-hybridized carbon atom, which is, in turn, bonded to an aromatic ring. This benzylic carbon is one step removed from the phenyl ring.

-

Aryl Halides: The halogen is directly bonded to an sp²-hybridized carbon atom of the aromatic ring.[1][2]

This seemingly subtle distinction has profound consequences for bond strength, polarity, and the accessibility of reaction pathways. The C(sp²)-X bond in aryl halides is shorter and stronger than the C(sp³)-X bond in benzylic halides due to the greater s-character of the sp² orbital and resonance delocalization of the halogen's lone pairs into the aromatic π-system.[1][2] This resonance imparts a partial double-bond character to the C-X bond, rendering it more difficult to cleave.[1][2][3]

| Property | Benzylic Halide (e.g., Benzyl Chloride) | Aryl Halide (e.g., Chlorobenzene) |

| C-X Bond Hybridization | C(sp³)-X | C(sp²)-X |

| C-X Bond Character | Single bond | Partial double bond character[1][2][3] |

| Relative Bond Strength | Weaker | Stronger |

| Reactivity to Nucleophiles | High[2][4] | Very Low (unless activated)[2] |

Nucleophilic Substitution: A Tale of Two Mechanisms

The divergent reactivity is most starkly illustrated in nucleophilic substitution reactions.

Benzylic Halides: Facile Substitution via Sₙ1 and Sₙ2 Pathways

Benzylic halides are highly reactive towards nucleophiles and can proceed through both Sₙ1 and Sₙ2 mechanisms.[5][6][7] The choice of pathway is dictated by the substitution of the benzylic carbon, the nature of the nucleophile, and the solvent.

-

Sₙ1 Mechanism: Tertiary and secondary benzylic halides readily undergo Sₙ1 reactions.[5] The key to this reactivity is the formation of a resonance-stabilized benzylic carbocation upon departure of the leaving group. The positive charge is delocalized over the aromatic ring, significantly lowering the activation energy for carbocation formation.[2][6][7]

-

Sₙ2 Mechanism: Primary benzylic halides strongly favor the Sₙ2 pathway.[5] The reactivity is enhanced because the π-system of the aromatic ring can stabilize the transition state. The p-orbitals of the phenyl ring overlap with the p-orbital of the benzylic carbon in the trigonal bipyramidal transition state, delocalizing electron density and lowering the energy barrier.[6]

Caption: Sₙ1 mechanism for a benzylic halide.

Caption: Sₙ2 mechanism for a primary benzylic halide.

Aryl Halides: General Inertness and Specialized Pathways

Aryl halides are notoriously unreactive towards standard Sₙ1 and Sₙ2 conditions.[2]

-

Sₙ2 is impossible because backside attack is sterically blocked by the aromatic ring.[8][9]

-

Sₙ1 is highly unfavorable because the resulting phenyl carbocation is extremely unstable; the vacant p-orbital is orthogonal to the ring's π-system, preventing any resonance stabilization.[8][9]

Nucleophilic substitution on an aryl ring requires forcing conditions or specific activation and proceeds via distinct mechanisms:

-

Nucleophilic Aromatic Substitution (SₙAr): This pathway becomes viable when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions.[10][11][12][13] The mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The negative charge is delocalized onto the electron-withdrawing groups, stabilizing the intermediate.[13] In the second, faster step, the leaving group is eliminated, restoring aromaticity.[10][13]

-

Elimination-Addition (Benzyne Mechanism): In the absence of activating groups, unactivated aryl halides can be forced to react with extremely strong bases (e.g., NaNH₂) at high temperatures.[8][10] This proceeds through a highly reactive "benzyne" intermediate, formed by elimination of H-X from adjacent carbons. The nucleophile then adds to one of the carbons of the triple bond, followed by protonation.[13]

The Realm of Cross-Coupling: Activating the Aryl Halide

The development of transition metal-catalyzed cross-coupling reactions revolutionized synthetic chemistry, providing a powerful toolkit for functionalizing the otherwise inert C(sp²)-X bond of aryl halides. Benzylic halides can also participate in some cross-coupling reactions, but the true impact of this chemistry lies in its ability to activate aryl halides.

Catalytic Cycles: A General Overview

Reactions like the Suzuki, Heck, and Negishi couplings, which earned the 2010 Nobel Prize in Chemistry, generally follow a common catalytic cycle involving a palladium (or other transition metal) catalyst.[14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of the halide, forming an organopalladium(II) complex. This is often the rate-determining step.[15][16][17]

-

Transmetalation (for Suzuki, Negishi, etc.): A second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron in Suzuki).[15][17][18]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[15][18]

For the Heck reaction, the transmetalation step is replaced by alkene coordination and migratory insertion, followed by β-hydride elimination.[19][20]

Differential Reactivity in Cross-Coupling

The reactivity of the halide in the crucial oxidative addition step generally follows the trend of bond dissociation energy: I > Br > OTf >> Cl .[16][17] This makes aryl iodides and bromides the most common substrates. Activating aryl chlorides, which are more cost-effective and widely available, often requires more specialized, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[21]

Benzylic halides can also undergo oxidative addition. However, a key competing side reaction is β-hydride elimination if there are hydrogens on the carbon adjacent to the benzylic position. Furthermore, the stereochemistry of oxidative addition can differ: it proceeds with retention for vinyl halides but inversion for benzylic halides.[15][17]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide.

Practical Applications & Experimental Protocols

The choice between a benzylic or aryl halide is dictated entirely by the desired synthetic outcome. For simple nucleophilic substitution to introduce an ether or amine, a reactive benzylic halide is ideal. To construct complex biaryl systems, central to many pharmaceuticals, a cross-coupling reaction with an aryl halide is the method of choice.

Experimental Protocol 1: Williamson Ether Synthesis with a Benzylic Halide

This protocol describes the synthesis of benzyl ethyl ether, a classic example of an Sₙ2 reaction with a primary benzylic halide. The use of a primary halide minimizes the competing E2 elimination reaction.[22][23]

Objective: Synthesize benzyl ethyl ether from benzyl bromide and sodium ethoxide.

Materials:

-

Benzyl bromide (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Ethanol (as solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: In the flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Addition: To the stirring solution, add benzyl bromide (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation if necessary.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with phenylboronic acid, a cornerstone reaction in drug development for creating biaryl structures.[14][24]

Objective: Synthesize 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.

Materials:

-

4-Bromotoluene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.08 eq, 8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Water (4:1 mixture, deoxygenated)

-

Schlenk flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Catalyst Preparation & Setup: In a Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

-

Solvent Addition: Add the deoxygenated toluene/water solvent mixture via cannula. The system must be thoroughly purged with an inert gas to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the vigorously stirred mixture to 80-100 °C for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methylbiphenyl.

Conclusion

The differential reactivity between benzylic and aryl halides is a direct consequence of the hybridization of the carbon atom bonded to the halogen. Benzylic halides, with their C(sp³)-X bond, are primed for nucleophilic substitution via stabilized carbocation intermediates or transition states. In stark contrast, aryl halides, with their strong C(sp²)-X bond and inaccessible substitution pathways, require the intervention of transition metal catalysts to unlock their synthetic potential. A thorough understanding of these underlying principles is indispensable for the modern synthetic chemist, enabling the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Majid, R. Nucleophilic Aromatic Substitution. [Link]

-

Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

-

Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. [Link]

-

RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

YouTube. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Brainly.in. (2020). Relative reactivity of alkyl ,allyl,benzyl and aryl halides towards nucleophilic substitution. [Link]

-

Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

Quora. (2017). What is the difference between benzylic halide and aryl halide?. [Link]

-

Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. [Link]

-

Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. [Link]

-

ACS Publications. (2006). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]

-

YouTube. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. [Link]

Sources

- 1. quora.com [quora.com]

- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 3. quora.com [quora.com]

- 4. brainly.in [brainly.in]

- 5. glasp.co [glasp.co]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 12. chem.libretexts.org [chem.libretexts.org]